5-Fold Improvement in Binding Affinity: Stafib-2 vs. Stafib-1
Stafib-2 was rationally optimized from the precursor compound Stafib-1, achieving a 5-fold improvement in binding affinity for the STAT5b SH2 domain [1]. This optimization involved substituting the central naphthyl moiety of Stafib-1 with a phenyl ring and attaching a para-phenoxy group to the terminal phenyl ring [2]. The quantitative affinity gain represents a significant advancement in catechol bisphosphate-based STAT5b inhibition and establishes Stafib-2 as a structurally refined tool compound.
| Evidence Dimension | Binding affinity to STAT5b SH2 domain (Ki) |
|---|---|
| Target Compound Data | Ki = 9 nM (Stafib-2) |
| Comparator Or Baseline | Ki = 44 nM (Stafib-1) |
| Quantified Difference | 4.9-fold improvement in binding affinity |
| Conditions | Fluorescence polarization (FP) competitive displacement assay using recombinant STAT5b protein (100 nM) and fluorophore-labeled phosphopeptide (10 nM) |
Why This Matters
This 5-fold affinity gain enables lower working concentrations in biochemical assays and reduces the likelihood of off-target effects at the SH2 domain level, a critical consideration when designing STAT5b-dependent experiments.
- [1] Elumalai N, Berg A, Rubner S, Blechschmidt L, Song C, Natarajan K, Matysik J, Berg T. Rational development of Stafib-2: a selective, nanomolar inhibitor of the transcription factor STAT5b. Sci Rep. 2017 Apr 11;7(1):819. (Abstract: optimization of Stafib-1 (Ki = 44 nM) to Stafib-2 (Ki = 9 nM)). View Source
- [2] Elumalai N, Natarajan K, Berg T. Halogen-substituted catechol bisphosphates are potent and selective inhibitors of the transcription factor STAT5b. Bioorg Med Chem. 2017 Jul 15;25(14):3871-3882. (Describes structural optimization from Stafib-1 to Stafib-2). View Source
